7-Octenyldimethylsilane
Overview
Description
7-Octenyldimethylsilane is an organosilicon compound with the molecular formula C10H22Si. It is a transparent liquid with a density of 0.76 g/cm³ and a boiling point of 55-57°C at 6 mm Hg . This compound is primarily used as a chemical intermediate in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Octenyldimethylsilane can be synthesized through the hydrosilylation of 1-octene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors to maintain consistent reaction parameters. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Octenyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silanes.
Scientific Research Applications
7-Octenyldimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: this compound is utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 7-Octenyldimethylsilane involves its ability to form stable silicon-carbon bonds. This stability allows it to act as a versatile intermediate in various chemical reactions. The compound can interact with different molecular targets, including organic and inorganic substrates, facilitating the formation of complex molecules .
Comparison with Similar Compounds
- Dimethylchlorosilane
- Triisobutylsilane
- Diethylmethylsilane
- Isopropyldimethylsilane
Comparison: Compared to these similar compounds, 7-Octenyldimethylsilane is unique due to its octenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific functionalization and stability .
Properties
InChI |
InChI=1S/C10H21Si/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLCJFRLHBRZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCCCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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